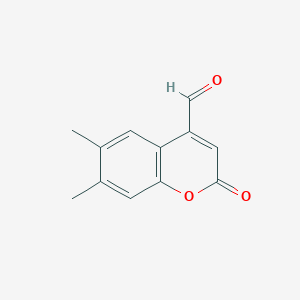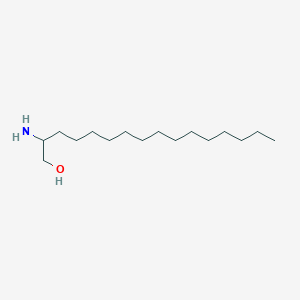![molecular formula C18H20Cl4N6O2 B14252612 N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea] CAS No. 242140-13-2](/img/structure/B14252612.png)
N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Hexane-1,6-diylbis[N’-(3,5-dichloropyridin-4-yl)urea] is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two urea groups connected by a hexane chain, with each urea group further bonded to a 3,5-dichloropyridinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexane-1,6-diylbis[N’-(3,5-dichloropyridin-4-yl)urea] typically involves the reaction of hexane-1,6-diamine with 3,5-dichloropyridine-4-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of 3,5-dichloropyridine-4-carbonyl chloride: This intermediate is synthesized by reacting 3,5-dichloropyridine with thionyl chloride.
Formation of the urea linkage: Hexane-1,6-diamine is reacted with 3,5-dichloropyridine-4-carbonyl chloride in the presence of a base such as triethylamine to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in its pure form.
化学反应分析
Types of Reactions
N,N’-Hexane-1,6-diylbis[N’-(3,5-dichloropyridin-4-yl)urea] can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine rings can be substituted with other nucleophiles.
Hydrolysis: The urea linkages can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
N,N’-Hexane-1,6-diylbis[N’-(3,5-dichloropyridin-4-yl)urea] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials or as a stabilizer in polymer chemistry.
作用机制
The mechanism of action of N,N’-Hexane-1,6-diylbis[N’-(3,5-dichloropyridin-4-yl)urea] involves its interaction with specific molecular targets. The urea groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The pyridine rings may also interact with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate biological pathways and lead to the compound’s observed effects.
相似化合物的比较
Similar Compounds
N,N’-Hexane-1,6-diylbis[N’-(3,5-di-tert-butyl-4-hydroxyphenyl)urea]: Known for its antioxidant properties and used in polymer stabilization.
N,N’-Hexane-1,6-diylbis[N’-(3,5-dimethylphenyl)urea]: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N,N’-Hexane-1,6-diylbis[N’-(3,5-dichloropyridin-4-yl)urea] is unique due to the presence of dichloropyridinyl groups, which impart specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may have different substituents on the pyridine or phenyl rings.
属性
CAS 编号 |
242140-13-2 |
|---|---|
分子式 |
C18H20Cl4N6O2 |
分子量 |
494.2 g/mol |
IUPAC 名称 |
1-(3,5-dichloropyridin-4-yl)-3-[6-[(3,5-dichloropyridin-4-yl)carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C18H20Cl4N6O2/c19-11-7-23-8-12(20)15(11)27-17(29)25-5-3-1-2-4-6-26-18(30)28-16-13(21)9-24-10-14(16)22/h7-10H,1-6H2,(H2,23,25,27,29)(H2,24,26,28,30) |
InChI 键 |
KJROIEHKBKHJMX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C=N1)Cl)NC(=O)NCCCCCCNC(=O)NC2=C(C=NC=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)
![(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14252554.png)


![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)

![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
